An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid
An In-depth Technical Guide to 2-[2-(4-Methoxyphenyl)ethyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(4-Methoxyphenyl)ethyl]benzoic acid, also known by its CAS number 14525-71-4, is a benzoic acid derivative. This document serves as a comprehensive technical guide, providing an in-depth overview of its chemical properties, spectral data, and potential applications based on available scientific literature. While specific biological activity for this compound is not extensively documented, its role as a precursor in the synthesis of more complex molecules, such as dibenzocycloheptenes, suggests its importance in medicinal chemistry and drug discovery.
Chemical and Physical Properties
2-[2-(4-Methoxyphenyl)ethyl]benzoic acid is a solid at room temperature with a melting point of 118-119°C. It is soluble in organic solvents such as chloroform, ethyl acetate, and methanol. The compound is classified as an irritant and should be handled with appropriate personal protective equipment.
Table 1: Physicochemical Properties of 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(4-methoxyphenyl)ethyl]benzoic acid | [1] |
| CAS Number | 14525-71-4 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| Melting Point | 118-119 °C | |
| Appearance | Off-White Solid | |
| Solubility | Chloroform, Ethyl Acetate, Methanol | |
| Hazard Classification | Irritant |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the methoxyphenyl rings. The ethyl bridge would exhibit characteristic multiplets. The carboxylic acid proton would appear as a broad singlet, typically downfield. The methoxy group would present as a sharp singlet around 3.8 ppm.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the ethyl bridge carbons, and the methoxy carbon.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (256.30 g/mol ). Fragmentation patterns would likely involve cleavage of the ethyl bridge and loss of the carboxyl group.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid are not explicitly detailed in the currently available public literature. However, general synthetic strategies for related benzoic acid derivatives can be adapted.
General Synthesis Approach
A plausible synthetic route could involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a suitably protected 2-halobenzoic acid derivative and a (4-methoxyphenyl)ethyl-organometallic reagent. Alternatively, a Friedel-Crafts acylation followed by reduction could be a viable pathway.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid.
Purification
Standard purification techniques for organic acids can be employed.
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system would need to be determined empirically, likely a mixture of a polar and a non-polar solvent.
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Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate and hexanes would be an effective method for purification.
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Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. The compound can be extracted into an aqueous basic solution, washed with an organic solvent, and then precipitated by acidification.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid itself. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The primary known application of 2-[2-(4-methoxyphenyl)ethyl]benzoic acid is as a chemical intermediate in the synthesis of dibenzocycloheptenes. Some dibenzocycloheptene derivatives are being investigated as farnesyltransferase inhibitors, which are a class of experimental cancer drugs.
Diagram 2: Potential Signaling Pathway Involvement (Hypothetical)
Caption: Hypothetical inhibition of the Ras signaling pathway by a dibenzocycloheptene derivative.
This diagram illustrates a potential mechanism of action for compounds derived from 2-[2-(4-methoxyphenyl)ethyl]benzoic acid. The Ras family of proteins are key regulators of cell growth and proliferation, and their aberrant signaling is a hallmark of many cancers. Farnesyltransferase is an enzyme that is crucial for the proper function of Ras. By inhibiting this enzyme, the downstream signaling that leads to uncontrolled cell growth could be blocked.
Conclusion
2-[2-(4-methoxyphenyl)ethyl]benzoic acid is a valuable building block in organic synthesis, particularly for the preparation of complex tricyclic structures with potential therapeutic applications. While direct biological data for this compound is limited, its role as a precursor to bioactive molecules underscores the need for further investigation into its own pharmacological profile. The information and protocols outlined in this guide provide a foundation for researchers and drug development professionals interested in exploring the chemistry and potential of this and related compounds.
